molecular formula C15H9Cl2F3 B027655 CAY10465

CAY10465

Cat. No.: B027655
M. Wt: 317.1 g/mol
InChI Key: ISPYNXGXZRLLHM-OWOJBTEDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-dichloro-5-[(E)-2-[4-(trifluoromethyl)phenyl]ethenyl]benzene is a halogenated aromatic compound known for its stability and unique chemical properties. It is often used in scientific research due to its selective affinity for certain receptors and its ability to modulate biological pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-dichloro-5-[(E)-2-[4-(trifluoromethyl)phenyl]ethenyl]benzene typically involves the reaction of 1,3-dichlorobenzene with 4-(trifluoromethyl)styrene under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium, and a base, such as potassium carbonate, in an organic solvent like dimethylformamide. The reaction mixture is heated to a temperature of around 100°C to facilitate the coupling reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

1,3-dichloro-5-[(E)-2-[4-(trifluoromethyl)phenyl]ethenyl]benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Formation of substituted benzene derivatives.

    Oxidation: Formation of quinones or other oxidized products.

    Reduction: Formation of hydro derivatives.

Scientific Research Applications

1,3-dichloro-5-[(E)-2-[4-(trifluoromethyl)phenyl]ethenyl]benzene is used in various scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

  • 1,3-dichloro-5-(3,3,3-trifluoroprop-1-en-2-yl)benzene
  • 1,3-dichloro-5-(trifluoromethyl)benzene

Uniqueness

1,3-dichloro-5-[(E)-2-[4-(trifluoromethyl)phenyl]ethenyl]benzene is unique due to its specific trifluoromethyl group and its ability to selectively bind to the aryl hydrocarbon receptor. This selectivity makes it a valuable tool in research and potential therapeutic applications .

Biological Activity

CAY10465 is a synthetic compound recognized as a selective and high-affinity agonist for the aryl hydrocarbon receptor (AhR), with a dissociation constant (Ki) of 0.2 nM. This compound is structurally related to resveratrol, a natural polyphenol known for its various biological activities. This compound is primarily investigated for its role in modulating AhR activity, which is crucial in various physiological processes, including immune response, cell proliferation, and xenobiotic metabolism.

This compound acts by binding to the AhR, leading to its translocation from the cytoplasm to the nucleus. Once in the nucleus, AhR dimerizes with the AhR nuclear translocator (ARNT) and activates transcription of target genes involved in xenobiotic metabolism and other biological responses. This mechanism underscores the importance of this compound in studies related to environmental toxins and their effects on human health.

In Vitro Studies

In vitro assays have demonstrated that this compound effectively induces AhR-mediated gene expression. For example, studies using human hepatoma HepG2 cells showed that this compound significantly inhibited the synthesis of apolipoprotein A-I (apo A-I), a protein involved in lipid metabolism. This effect was comparable to other known AhR agonists like benzo[a]pyrene (BaP) but was not observed with nicotine, which does not activate AhR pathways .

In Vivo Studies

Research on animal models has indicated that this compound can rescue dopamine neurons from α-synuclein toxicity, suggesting potential therapeutic applications in neurodegenerative diseases such as Parkinson's disease. This protective effect was noted both in vitro and in vivo, highlighting the compound's relevance in neuroprotection .

Neuroprotective Effects

A study conducted on mice treated with this compound demonstrated significant neuroprotective effects against α-synuclein-induced toxicity. The results indicated that treatment with this compound improved motor functions and reduced dopaminergic neuron loss compared to control groups. The findings suggest that this compound may have potential applications in treating Parkinson's disease by modulating AhR pathways involved in neuroprotection .

Endocrine Disruption Assessment

A pilot study assessing endocrine disruptors in drinking water highlighted the importance of bioassays for evaluating compounds like this compound. The study utilized mammalian cell-based assays to quantify EDC activity across various classes, including androgenic and estrogenic activities. The results indicated that this compound could be part of complex mixtures affecting endocrine systems, emphasizing the need for further investigations into its environmental impact and biological activity .

Table 1: Biological Activity of this compound

Activity Measurement Reference
Ki (AhR binding affinity)0.2 nM
Effect on apo A-I synthesisInhibition observed
Neuroprotective effectsImproved motor function

Table 2: Comparison of AhR Agonists

Compound Ki (nM) Effect on Neuroprotection Reference
This compound0.2Yes
Benzo[a]pyrene0.5Yes
Resveratrol>100No

Properties

IUPAC Name

1,3-dichloro-5-[(E)-2-[4-(trifluoromethyl)phenyl]ethenyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9Cl2F3/c16-13-7-11(8-14(17)9-13)2-1-10-3-5-12(6-4-10)15(18,19)20/h1-9H/b2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISPYNXGXZRLLHM-OWOJBTEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC2=CC(=CC(=C2)Cl)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/C2=CC(=CC(=C2)Cl)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9Cl2F3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.